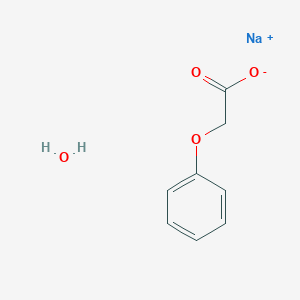

sodium;2-phenoxyacetate;hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2-phenoxyacetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3.Na.H2O/c9-8(10)6-11-7-4-2-1-3-5-7;;/h1-5H,6H2,(H,9,10);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQSSBKFRRPKBI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OCC(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Analysis of Sodium 2-Phenoxyacetate Hydrate

This guide provides an in-depth exploration of sodium 2-phenoxyacetate hydrate, a compound of significant interest in pharmaceutical and chemical synthesis. We will move beyond simple data recitation to offer a foundational understanding of its synthesis, characterization, and relevant biological context, providing the causality behind experimental choices to empower researchers in their work.

Core Molecular Attributes and Physicochemical Landscape

Sodium 2-phenoxyacetate is the sodium salt of phenoxyacetic acid, an O-phenyl derivative of glycolic acid.[1][2] In its solid state, it is typically encountered as a white to off-white crystalline powder, often in a hydrated form, such as a hemihydrate or monohydrate.[3][4] The presence of water molecules within the crystal lattice is a critical attribute, influencing its stability, solubility, and handling characteristics. Understanding the degree of hydration is therefore a primary step in its characterization.

The molecule's structure, comprising a hydrophilic carboxylate group and a more hydrophobic phenoxy moiety, imparts it with moderate solubility and makes it a versatile building block. The parent acid, phenoxyacetic acid, is a weak acid with a pKa value reported in the range of 3.1 to 3.7, which is a key parameter for designing extraction and purification protocols.[1][5][6][7]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | sodium 2-phenoxyacetate | [8] |

| CAS Number | 3598-16-1 (Anhydrous) | [8] |

| 313222-85-4 (Hydrate) | [9] | |

| Molecular Formula | C₈H₇NaO₃ (Anhydrous) | [10][11] |

| C₈H₇NaO₃ · xH₂O (Hydrate) | [3][4] | |

| Molecular Weight | 174.13 g/mol (Anhydrous) | [8] |

| 183.14 g/mol (Hemihydrate) | [3][12] | |

| 192.14 g/mol (Monohydrate) | [9] | |

| Appearance | White to off-white crystalline powder | [4] |

| Parent Acid pKa | 3.1 - 3.7 | [1][5][6][7] |

| Water Solubility | Soluble (Parent acid: ~1.2 g/100 mL) | [1][4][5] |

| Crystal System (Hemihydrate) | Monoclinic | [3] |

| Space Group (Hemihydrate) | A2/a or C2/c | [3][12] |

Synthesis and Purification: A Controlled Approach

The synthesis of sodium 2-phenoxyacetate is a classic example of the Williamson ether synthesis.[1] The reaction proceeds via the nucleophilic attack of a sodium phenolate anion on sodium chloroacetate.[1] The choice of an aqueous sodium hydroxide solution as the reaction medium is strategic; it serves both to generate the nucleophilic phenolate in situ and to provide the alkaline conditions that reduce the solubility of the final product, thereby facilitating its crystallization and improving the yield.[13]

Protocol 2.1: Laboratory-Scale Synthesis

This protocol is a self-validating system. Successful synthesis will yield a white crystalline solid, the identity and purity of which can be confirmed by the analytical methods outlined in Section 3.

-

Reagent Preparation: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, prepare a 15-20% (w/v) aqueous solution of sodium hydroxide (NaOH). Allow the solution to cool to room temperature.

-

Reactant Addition: While stirring, sequentially add phenol (1.0 eq) and chloroacetic acid (1.0-1.2 eq) to the NaOH solution. The molar amount of NaOH should be in excess, typically 2.5-3.0 times the molar amount of phenol, to ensure an alkaline environment for product precipitation.[13]

-

Reaction: Heat the mixture to 80-90 °C and maintain this temperature with vigorous stirring for 3-4 hours.[13] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking aliquots, acidifying them, extracting with ether, and spotting against a standard of phenoxyacetic acid.

-

Crystallization: After the reaction is complete, stop heating and allow the mixture to cool slowly to room temperature, then further cool in an ice bath (or let stand overnight at ~25-30 °C) to facilitate crystallization.[13][14]

-

Isolation: Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold deionized water to remove excess NaOH and other water-soluble impurities. A subsequent wash with a cold organic solvent like ethanol can aid in removing organic impurities.

-

Drying: Dry the solid product in a vacuum oven at 70-80 °C until a constant weight is achieved.[14] The final product is the hydrated salt.

Comprehensive Analytical Characterization

A multi-technique approach is essential for the unambiguous characterization of sodium 2-phenoxyacetate hydrate. This ensures not only the confirmation of the chemical structure but also the determination of purity and the degree of hydration.

Sources

- 1. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. Phenoxyacetic acid CAS#: 122-59-8 [m.chemicalbook.com]

- 3. Structure and stability of carboxylate complexes. Part IV. The crystal and molecular structure of sodium phenoxyacetate hemihydrate - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 4. CAS 3598-16-1: Sodium phenoxyacetate | CymitQuimica [cymitquimica.com]

- 5. Phenoxyacetic Acid [drugfuture.com]

- 6. Showing Compound Phenoxyacetic acid (FDB008245) - FooDB [foodb.ca]

- 7. Phenoxyacetic acids [stenutz.eu]

- 8. Sodium phenoxyacetate | C8H7NaO3 | CID 23687423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 313222-85-4|Sodium 2-phenoxyacetate hydrate|BLD Pharm [bldpharm.com]

- 10. sodium 2-phenoxyacetate [stenutz.eu]

- 11. GSRS [gsrs-dev-public.ncats.io]

- 12. Sodium phenoxyacetate hemihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny | MDPI [mdpi.com]

Sodium Phenoxyacetate: A Technical Compendium for Bioprocess & Synthetic Applications

Topic: Physical and Chemical Properties of Sodium Phenoxyacetate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium phenoxyacetate (NaPA) is the sodium salt of phenoxyacetic acid, serving as a critical intermediate in pharmaceutical manufacturing and agrochemical synthesis.[1][2] Its primary industrial utility lies in its role as a precursor for Penicillin V (Phenoxymethylpenicillin) , where it acts as the side-chain donor during fermentation.[3] Unlike its acid form, the sodium salt offers superior aqueous solubility and bioavailability in fermentation broths, making it the preferred reagent for high-yield bioprocesses. This guide provides a rigorous analysis of its physicochemical properties, synthesis protocols, and application logic.

Molecular Identity & Structural Analysis

Sodium phenoxyacetate consists of a phenoxy group ether-linked to an acetate moiety, stabilized by a sodium cation. The molecule exhibits a distinct amphiphilic character: the hydrophobic phenyl ring facilitates interaction with enzyme active sites, while the ionic carboxylate tail ensures aqueous solubility.

Table 1: Chemical Identity & Constants

| Property | Data |

| IUPAC Name | Sodium 2-phenoxyacetate |

| CAS Number | 3598-16-1 |

| Molecular Formula | C₈H₇NaO₃ |

| Molecular Weight | 174.13 g/mol |

| SMILES | [Na+].[O-]C(=O)COc1ccccc1 |

| Appearance | White to off-white crystalline powder |

| Crystal Form | Often supplied as a hemihydrate (C₈H₇NaO₃[4][5][6][7] · 0.5 H₂O) |

Physicochemical Profiling

Solubility & Solution Thermodynamics

The transformation from phenoxyacetic acid to its sodium salt dramatically alters the solubility profile, a critical factor for its use in aqueous fermentation media.

-

Aqueous Solubility: High (~223.6 g/L at 20°C).[2][8] This is approximately 18-fold higher than the free acid (~12 g/L), preventing precipitation in bioreactors.

-

Organic Solubility: Soluble in polar solvents (ethanol, methanol) but practically insoluble in non-polar solvents (benzene, hexane).

-

Common Ion Effect: In high-salt environments (e.g., fermentation broth with added sulfates), the solubility may decrease slightly, but it remains sufficient for precursor uptake.

Thermal Properties & Stability

-

Decomposition: The salt is thermally stable up to its melting point. However, prolonged exposure to temperatures >80°C during drying can lead to surface oxidation or decarboxylation if not controlled.

-

Hygroscopicity: The anhydrous form is moderately hygroscopic, readily converting to the hemihydrate upon exposure to ambient moisture. Storage in desiccated, air-tight containers is mandatory to maintain stoichiometry.

Acid-Base Behavior

-

pH of Solution: Aqueous solutions (10% w/v) are alkaline (pH ≈ 8.0–9.5) due to the hydrolysis of the phenoxyacetate anion (conjugate base of a weak acid).

-

pKa Context: The pKa of the parent phenoxyacetic acid is 3.17 .[2][10] Consequently, at physiological or fermentation pH (typically 6.0–7.5), the molecule exists almost exclusively (>99.9%) in its ionized anionic form, maximizing bioavailability.

Synthesis & Purification Protocol

The industrial synthesis of sodium phenoxyacetate relies on the Williamson ether synthesis principle, adapted for aqueous conditions to ensure "Green Chemistry" compliance and cost-efficiency.

Reaction Mechanism

The synthesis involves the nucleophilic attack of sodium phenoxide on sodium chloroacetate.

Figure 1: Synthesis pathway via nucleophilic substitution (SN2) of sodium phenoxide on sodium chloroacetate.[5][6][8][11][12]

Laboratory/Pilot Scale Protocol

Objective: Synthesis of high-purity (>99%) Sodium Phenoxyacetate.

-

Preparation of Sodium Phenoxide:

-

Dissolve 0.8 mol Phenol in 18% NaOH solution (2.2 mol NaOH equivalent).

-

Note: Excess NaOH is critical to maintain solubility and drive the equilibrium forward.

-

-

Coupling Reaction:

-

Add 1.0 mol Chloroacetic acid (or Sodium Chloroacetate) slowly to the phenoxide solution.

-

Heat the mixture to 80–90°C and maintain for 2–4 hours.

-

Mechanism:[13] The phenoxide anion attacks the alpha-carbon of the chloroacetate, displacing the chloride ion.

-

-

Crystallization & Purification:

-

Cool the reaction mixture slowly to 25–30°C . The solubility of Sodium Phenoxyacetate decreases significantly in the presence of excess Na+ ions (Common Ion Effect), promoting crystallization.

-

Filter the white precipitate.

-

Wash the filter cake with ice-cold water or ethanol to remove unreacted phenol and NaCl.

-

-

Drying:

-

Dry in a vacuum oven at 70–80°C until constant weight.

-

Caution: Do not exceed 100°C to prevent thermal degradation.

-

Biological Application: Penicillin V Precursor[3]

The "Killer Application" of Sodium Phenoxyacetate is its role in the fermentation of Penicillium chrysogenum.

The Precursor Logic

Natural penicillin fermentation produces a mix of penicillins. To force the mold to produce specifically Penicillin V (which is acid-stable and orally active), the fermentation broth is supplemented with Sodium Phenoxyacetate.

-

Mechanism: The mold's acyltransferase enzyme accepts the phenoxyacetyl moiety from the added precursor and attaches it to the 6-aminopenicillanic acid (6-APA) core.

-

Efficiency: Using the sodium salt ensures the precursor is fully dissolved and available for cellular uptake, unlike the acid which might precipitate at fermentation pH.

Figure 2: Incorporation of Sodium Phenoxyacetate into the Penicillin V molecule during fermentation.

Analytical Characterization

To validate the identity and purity of Sodium Phenoxyacetate, the following spectral markers are standard.

Table 2: Spectral Data Points

| Technique | Key Signals / Peaks | Interpretation |

| IR Spectroscopy (KBr) | 1600–1550 cm⁻¹ (Strong) | Carboxylate anion (C=O) asymmetric stretch. |

| 1420–1300 cm⁻¹ | Carboxylate anion symmetric stretch. | |

| 1240 cm⁻¹ | Aryl ether (C-O-C) stretch. | |

| ¹H NMR (D₂O) | δ 4.5 ppm (Singlet, 2H) | Methylene protons (-OCH₂-). |

| δ 6.9–7.4 ppm (Multiplet, 5H) | Aromatic protons (Phenyl ring). | |

| HPLC | Retention time matches standard | Purity check (limit of free phenol <0.01%). |

Safety & Handling

While less corrosive than its acid precursor, Sodium Phenoxyacetate requires standard laboratory safety protocols.

-

Hazards: H315 (Skin Irritation), H319 (Eye Irritation).[11]

-

Handling: Use dust mask (N95) to prevent inhalation of fine powder. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place. Ensure container is tightly sealed to prevent moisture absorption (formation of hemihydrate clumps).

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 23687423: Sodium phenoxyacetate. Retrieved from [Link]

- Google Patents. (2021). CN113788750A - Preparation method of sodium phenoxyacetate.

-

American Society for Microbiology. (1965). Effect of Exogenous Penicillin on Penicillin Biosynthesis. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

Sources

- 1. CN113788750A - Preparation method of sodium phenoxyacetate - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. Decreased production of para-hydroxypenicillin V in penicillin V fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 3598-16-1: Sodium phenoxyacetate | CymitQuimica [cymitquimica.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. Sodium 2-phenoxyacetate | CymitQuimica [cymitquimica.com]

- 7. sodium phenoxyacetate hemihydrate [cn.dycnchem.com]

- 8. Sodium phenoxyacetate | 3598-16-1 [chemicalbook.com]

- 9. Phenoxyacetic acid sodium salt One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. Phenoxyacetic acid CAS#: 122-59-8 [m.chemicalbook.com]

- 11. Sodium phenoxyacetate | C8H7NaO3 | CID 23687423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. papers.ssrn.com [papers.ssrn.com]

- 13. researchgate.net [researchgate.net]

- 14. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]

Biological Activity of Phenoxyacetic Acid Derivatives

From Agrochemical Potency to Targeted Therapeutics

Executive Summary

Phenoxyacetic acid (PAA) derivatives represent a privileged scaffold in bioactive chemistry.[1][2] Historically anchored by the commercial success of auxin-mimic herbicides like 2,4-D, this chemical class has evolved into a versatile platform for pharmaceutical discovery. This technical guide analyzes the biological activity of PAA derivatives, transitioning from their established role in agrochemistry to emerging applications in oncology, inflammation, and antimicrobial resistance. By manipulating the electronic and steric properties of the phenoxy ring, researchers can toggle specificity between plant auxin receptors (TIR1) and human therapeutic targets (COX-2, PPAR, Akt).

Chemical Architecture & Structure-Activity Relationship (SAR)

The core pharmacophore consists of a phenyl ring linked to an acetic acid moiety via an oxygen bridge. The biological output is strictly governed by the substitution pattern on the phenyl ring.

Core SAR Principles

-

Herbicidal Activity: Requires electron-withdrawing halogens (Cl, F) at the ortho and para positions (e.g., 2,4-dichloro). This configuration locks the molecule into a conformation that fits the plant TIR1 receptor pocket.

-

Anti-inflammatory (COX-2) Activity: Bulky, lipophilic groups at the para position often enhance selectivity for the larger hydrophobic channel of COX-2 over COX-1.

-

Anticancer Activity: Introduction of nitrogen-containing heterocycles (hydrazides, acetamides) or fusion with quinoline rings shifts activity toward kinase inhibition (e.g., Akt) and apoptosis induction.

Visualization: SAR Logic Flow

Figure 1: Structural modifications of the phenoxyacetic acid scaffold dictate biological selectivity.

Domain 1: Agrochemical Mechanisms (Herbicides)

The herbicidal activity of PAA derivatives (e.g., 2,4-D, MCPA) relies on "auxin overdose." These molecules mimic Indole-3-acetic acid (IAA), the natural plant hormone.[1]

Mechanism of Action: The TIR1 Ubiquitin Pathway

Unlike natural auxin, which is tightly regulated, synthetic PAA derivatives are metabolically stable in plants. They bind to the TIR1 (Transport Inhibitor Response 1) receptor, which is part of an SCF ubiquitin-ligase complex. This binding promotes the degradation of Aux/IAA transcriptional repressors, leading to uncontrolled gene expression, chaotic growth (epinasty), and plant death.

Visualization: Auxin Signaling Pathway

Figure 2: The molecular mechanism of auxin mimicry leading to herbicidal effect.

Domain 2: Therapeutic Applications

Recent medicinal chemistry has repurposed the PAA scaffold for human therapeutics, exploiting its ability to dock into hydrophobic pockets of enzymes and receptors.[3]

Anti-Inflammatory Activity (COX-2 Inhibition)

PAA derivatives have emerged as selective COX-2 inhibitors.[4] The phenoxy moiety mimics the arachidonic acid structure, while specific substitutions (e.g., 4-chlorophenoxy) allow the molecule to fit into the COX-2 side pocket, avoiding the constriction responsible for COX-1 steric hindrance.

-

Key Finding: Compounds like 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid have shown IC50 values in the nanomolar range, comparable to Celecoxib, with reduced gastric toxicity.

Anticancer Activity (Akt & PPAR Modulation)

-

Akt Inhibition: Novel esters (e.g., PAA-Shikonin hybrids) target the allosteric site of Akt (Protein Kinase B), a critical node in the PI3K/Akt survival pathway often mutated in colon cancers (KRAS mutants).[5]

-

PPAR Agonism: PAA derivatives function as PPAR

and PPAR

Antimicrobial Activity

Halogenated PAA derivatives (e.g., para-bromophenoxyacetic acid) disrupt bacterial cell membranes. Hydrazide derivatives of PAA have demonstrated significant MIC values against Mycobacterium tuberculosis, suggesting potential as anti-tubercular agents.

Quantitative Data Summary

| Compound Class | Target / Organism | Activity Metric | Value | Reference |

| 2,4-D | Broadleaf Weeds | Lethal Dose | High Efficacy | [1] |

| PAA-Shikonin Ester (L8) | HCT116 (Colon Cancer) | IC50 (Cytotoxicity) | ~2.0 µM | [2] |

| Compound 7b | COX-2 Enzyme | IC50 (Inhibition) | 0.06 µM | [3] |

| 4-Cl-PAA Derivative | M. smegmatis | MIC | 9.66 µg/mL | [4] |

| Compound 6 (Fluoro-PAA) | S. aureus | MIC | High Potency | [5] |

Experimental Protocols

Protocol A: General Synthesis of Phenoxyacetic Acid Derivatives

Method: Williamson Ether Synthesis (Alkaline Condensation) Objective: Synthesize the core ether linkage between a substituted phenol and chloroacetic acid.

-

Reagent Preparation:

-

Dissolve 0.05 mol of substituted phenol in 15 mL of 30% NaOH solution.

-

Prepare 0.055 mol of chloroacetic acid in 15 mL water; neutralize with NaOH to pH 9-10 (forming sodium chloroacetate).

-

-

Condensation:

-

Add the sodium chloroacetate solution dropwise to the phenolate solution under stirring.

-

Critical Step: Reflux the mixture at 100–105°C for 4–6 hours. Monitor via TLC (Solvent: Toluene:Methanol 9:1).[6]

-

-

Work-up:

-

Cool reaction to room temperature.

-

Acidify to pH 1–2 using concentrated HCl. The PAA derivative will precipitate as a solid.

-

Filter the precipitate and wash 3x with cold water.

-

-

Purification:

-

Recrystallize from ethanol/water (1:1) to obtain pure crystals.

-

Protocol B: In Vitro COX-2 Inhibition Assay

Objective: Determine the selectivity of a PAA derivative for COX-2 vs. COX-1.

-

Enzyme Preparation: Use human recombinant COX-2 and COX-1 enzymes.

-

Incubation:

-

Incubate enzyme with test compound (0.01 – 10 µM) in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 10 minutes at 25°C.

-

-

Reaction Initiation:

-

Add Arachidonic Acid (substrate, 100 µM final conc).

-

Incubate for 2 minutes at 37°C.

-

-

Termination & Measurement:

-

Stop reaction with 1M HCl.

-

Quantify Prostaglandin E2 (PGE2) production using a standard ELISA kit.

-

-

Calculation:

-

Calculate % Inhibition =

. -

Derive IC50 using non-linear regression analysis.

-

Visualization: Synthesis Workflow

Figure 3: Step-by-step workflow for the Williamson ether synthesis of PAA derivatives.

References

-

BenchChem. A Comparative Guide to the Biological Effects of Phenoxyacetyl-CoA and Other Phenoxyacetic Acid Derivatives. BenchChem.[1][7] Link

-

Wang, J., et al. (2025). Novel Phenoxyacetic Acid Shikonin Ester Kills KRAS Mutant Colon Cancer Cells via Targeting the Akt Allosteric Site.[5] Chemical Biology & Drug Design, 105(5).[5] Link

-

Abdelgawad, M.A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Molecules (MDPI). Link

-

Subahlaxmi, et al. (Cited in BenchChem). Antimicrobial Activity of Phenoxyacetic Acid Derivatives against Mycobacterium smegmatis.[1] BenchChem.[1][7] Link

-

Jain, S., et al. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research (JETIR). Link

-

Al-Ostoot, F.H., et al. (2021). Synthesis and antimicrobial activities of some novel diastereoselective monocyclic cis-β-lactams using phenoxyacetic acid. Molecular Diversity.[8] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel Phenoxyacetic Acid (4-Aminophenoacetic Acid) Shikonin Ester Kills KRAS Mutant Colon Cancer Cells via Targeting the Akt Allosteric Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciforum.net [sciforum.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and antimicrobial activities of some novel diastereoselective monocyclic cis-β-lactams using 2-ethoxy carbonyl DCPN as a carboxylic acid activator - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Sodium Phenoxyacetate Mechanism of Action in Plants

Executive Summary

Sodium Phenoxyacetate (Na-PA) is a synthetic auxin analogue and the sodium salt of phenoxyacetic acid (PAA). Unlike potent chlorinated auxins (e.g., 2,4-D) that act as systemic herbicides, Na-PA functions as a mild, non-polar auxin . Its distinct mechanism of action is defined by two critical features: low-affinity binding to the TIR1/AFB receptor complex and limited polar auxin transport (PAT) . These characteristics allow Na-PA to stimulate specific physiological outcomes—such as rooting and fruit set—without inducing the lethal systemic epinasty associated with stronger herbicides.

Physicochemical & Pharmacokinetic Profile

To understand the mechanism, one must first understand how the molecule reaches its target. Na-PA is a prodrug-like salt that relies on pH dynamics for cellular entry.

Dissociation and Cellular Uptake

Upon application, Na-PA dissociates in the aqueous environment of the plant apoplast.

-

Apoplastic Trapping (The Acid Growth Context): The plant apoplast is acidic (pH ~5.5). The phenoxyacetate anion (PAA⁻) becomes protonated to form the lipophilic phenoxyacetic acid (PAAH).

-

Membrane Permeability: PAAH is sufficiently lipophilic to cross the plasma membrane via passive diffusion.

-

Cytosolic Trapping: Once inside the cytosol (pH ~7.0), PAAH dissociates back to PAA⁻. Unlike Indole-3-Acetic Acid (IAA), PAA⁻ is a poor substrate for PIN-FORMED (PIN) efflux carriers. This results in cytosolic retention , preventing the rapid establishment of long-distance gradients.

Transport Dynamics (The "Non-Polar" Feature)

A defining characteristic of Na-PA is its exclusion from the high-velocity Polar Auxin Transport (PAT) stream.

-

IAA (Natural Auxin): Actively transported basipetally via PIN proteins, creating dynamic gradients.[1]

-

Na-PA (PAA): Moves primarily via diffusion or symplastic flow. It does not accumulate in root tips to the same toxic extent as 2,4-D, making it safer for delicate developmental stages like flowering and fruit setting.

Molecular Mechanism of Action

The core signaling event occurs in the nucleus, where Na-PA mimics IAA to activate the ubiquitin-proteasome pathway.

The TIR1/AFB Signaling Cascade

Na-PA functions as a "molecular glue" within the SCF^TIR1 E3 ubiquitin ligase complex.

-

Ligand Binding: PAA⁻ enters the auxin-binding pocket of the F-box protein TIR1 (Transport Inhibitor Response 1).

-

Affinity Modulation: PAA binds TIR1 with a

significantly higher (lower affinity) than IAA or 2,4-D. This weak interaction is sufficient to stabilize the complex but prevents the "hyper-signaling" that leads to herbicidal lethality. -

Coreceptor Recruitment: The TIR1-PAA complex recruits Aux/IAA transcriptional repressors (e.g., IAA1, IAA3).

-

Ubiquitination & Degradation: The SCF^TIR1 complex poly-ubiquitinates the Aux/IAA repressor, marking it for degradation by the 26S proteasome.

-

Transcriptional Release: Degradation of Aux/IAA releases ARF (Auxin Response Factors) transcription factors, which then dimerize and bind to Auxin Response Elements (AuxRE) on DNA.

Gene Expression Targets

The activation of ARFs leads to the upregulation of specific gene families:

-

GH3 Family: Enzymes that conjugate excess auxins (negative feedback).

-

SAUR Family: Small Auxin Up RNAs involved in cell wall loosening and elongation.

-

LBD (Lateral Organ Boundaries Domain): Key regulators of root initiation.

Visualization: The Na-PA Signaling Pathway

Caption: The Na-PA signaling cascade from cellular entry to transcriptional activation via the SCF^TIR1 complex.

Physiological Outcomes & Efficacy Data[2][3]

Because Na-PA is a "weak" auxin, its physiological effects are distinct from potent herbicides. It promotes growth rather than unregulated expansion.

| Physiological Effect | Mechanism Basis | Comparison to 2,4-D |

| Adventitious Rooting | Activates LBD genes; local accumulation due to poor transport. | Induces rooting but without callus overgrowth.[2] |

| Fruit Setting | Prevents abscission layer formation by maintaining local auxin levels in the pedicel. | Safer; 2,4-D often causes fruit deformation. |

| Cell Elongation | Upregulates SAUR genes -> H+-ATPase activation -> Acid Growth. | Controlled elongation; less risk of epinasty. |

Experimental Validation Framework

For researchers validating Na-PA activity or developing formulations, the following protocols provide robust, self-validating systems.

Protocol: Arabidopsis Root Growth Inhibition Assay

This is the gold-standard assay for auxin activity. Na-PA should show a right-shifted dose-response curve compared to IAA.

Materials:

-

Arabidopsis thaliana seeds (Col-0 wild type).

-

0.5x MS medium plates.

-

Na-PA stock solution (100 mM in water).

Step-by-Step Workflow:

-

Sterilization: Surface sterilize seeds (70% ethanol, 2 min; 20% bleach, 10 min).

-

Stratification: Stratify at 4°C for 2 days to synchronize germination.

-

Plating: Plate seeds on MS medium containing Na-PA gradients (0, 1, 10, 50, 100 µM). Include IAA (0.1 µM) as a positive control.

-

Growth: Grow vertically at 22°C, 16h light/8h dark cycle.

-

Measurement: At Day 7, measure primary root length.

-

Validation:

-

Expected Result: Na-PA will inhibit root elongation, but the IC50 will be significantly higher (~20-50 µM) than IAA (~0.05 µM).

-

Null Control:tir1 mutants should show resistance to Na-PA inhibition.

-

Protocol: RT-qPCR Marker Analysis

To confirm the molecular mechanism, quantify the induction of auxin-responsive genes.

Target Genes:

-

GH3.3 (Rapid response marker)

-

SAUR19 (Elongation marker)

Workflow Visualization:

Caption: Workflow for molecular validation of Na-PA activity using transcriptomic markers.

References

-

Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters. Source: National Institutes of Health (PMC) [Link]

-

TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth. Source: eLife Sciences [Link][3]

-

Chemical hijacking of auxin signaling with an engineered auxin-TIR1 pair. Source: Nature Chemical Biology [Link][4]

-

Auxin signaling: Short and sweet. Source: Nature Plants [Link]

-

Sodium Phenoxyacetate Compound Summary. Source: PubChem [Link]

Sources

- 1. Transport of herbicides by PIN-FORMED auxin transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls | eLife [elifesciences.org]

- 4. Chemical hijacking of auxin signaling with an engineered auxin-TIR1 pair. | University of Kentucky College of Arts & Sciences [imaging.as.uky.edu]

An In-depth Technical Guide to the Discovery and History of Phenoxyacetate Compounds

This guide provides a comprehensive overview of the discovery and history of phenoxyacetate compounds, from their initial synthesis to their development as crucial molecules in agriculture and medicine. It is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this versatile chemical scaffold.

Introduction: The Dual Legacy of a Simple Scaffold

Phenoxyacetic acid, a seemingly simple organic molecule, holds a remarkable position in the annals of chemical discovery. It is the parent structure for compounds that have profoundly impacted two disparate fields: agriculture and medicine.[1] On one hand, its derivatives led to the development of the first selective herbicides, revolutionizing weed control and modernizing agricultural practices.[2][3] On the other, the phenoxyacetate core has been a fruitful scaffold for the discovery of a wide array of therapeutic agents, including diuretics, anti-inflammatory drugs, and anticonvulsants.[1][4][5] This guide will trace the historical journey of phenoxyacetate compounds, exploring their synthesis, mechanisms of action, and the key scientific breakthroughs that have shaped their dual legacy.

Part 1: The Dawn of a New Era in Agriculture - Phenoxyacetate Herbicides

The story of phenoxyacetate compounds begins in the early 1940s, a period of intense scientific advancement driven by the Second World War. The initial synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D) by R. Pokorny in 1941 marked a pivotal moment.[6][7] This discovery laid the groundwork for the development of the first selective organic herbicides, forever changing the landscape of agriculture.[2][3]

The Discovery of 2,4-D and the "Auxin" Herbicides

During World War II, a British team at Rothamsted Experimental Station, led by Judah Hirsch Quastel, was investigating ways to increase crop yields.[8] Their work led to the development of 2,4-D, which was commercially released in 1946.[9][10] This compound, along with (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), became the cornerstone of the new "phenoxy herbicides".[9]

These compounds were revolutionary because of their selectivity. When applied to broad-leaf plants, they induce rapid, uncontrolled growth that ultimately leads to the plant's death.[9][10][11] However, they leave monocotyledonous crops like wheat, corn, and rice relatively unharmed.[9][10] This selective action allowed farmers, for the first time, to control broadleaf weeds in their cereal crops efficiently and inexpensively.[2]

Mechanism of Action: Mimicking a Plant Hormone

The herbicidal activity of phenoxyacetic acids stems from their ability to mimic the natural plant growth hormone, indole-3-acetic acid (IAA), also known as auxin.[12][13]

-

Auxin's Role: Auxin is a crucial regulator of plant growth, controlling processes like cell enlargement, division, and overall development.[12][13]

-

The "Imposter" Hormone: Phenoxy herbicides act as synthetic auxins. When absorbed by the plant, they bind to auxin-binding proteins (ABPs) located in the cell membrane, endoplasmic reticulum, and nucleus.[12][13]

-

Uncontrolled Growth: This binding triggers a cascade of events leading to uncontrolled and unsustainable growth.[8] The plant essentially "grows to death" due to the disruption of its normal metabolic processes.[9][11]

Signaling Pathway of Auxin and Phenoxy Herbicide Action

Caption: A simplified diagram illustrating the signaling pathway of natural auxin (IAA) and the disruptive action of phenoxy herbicides.

Evolution of Phenoxy Herbicides: From "Acids" to "Fops"

The initial phenoxy herbicides were phenoxyacetic acids. Later, analogues with an extra methyl group, such as mecoprop and dichlorprop, were commercialized.[9] A significant advancement came in the 1970s with the development of aryloxyphenoxypropionates, often referred to as "fops".[9]

In 1973, Hoechst AG patented this new class of compounds, which showed selectivity for controlling grass weeds in broad-leaf crops.[9] This led to the commercialization of diclofop. This discovery spurred further research, and soon companies like Ishihara Sangyo Kaisha (ISK), Dow Chemicals, and Imperial Chemical Industries (ICI) developed their own "fop" herbicides, such as fluazifop and haloxyfop.[9]

A Different Mechanism: ACCase Inhibition

Unlike the earlier phenoxy herbicides that mimicked auxins, the "fops" have a completely different mechanism of action. They act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[9] ACCase is vital for the synthesis of fatty acids, which are essential components of plant cell membranes. By blocking this enzyme, the "fop" herbicides disrupt the plant's ability to produce new cells, leading to its death. Their selectivity for grasses is due to their targeting of a specific isoform of ACCase found only in the plastids of these plants.[9]

Synthesis of Phenoxyacetic Acid: A Foundational Reaction

The synthesis of the parent compound, phenoxyacetic acid, is a relatively straightforward process. A common laboratory and industrial method involves the reaction of phenol with chloroacetic acid in the presence of a base.[14]

Experimental Protocol: Synthesis of Phenoxyacetic Acid

Objective: To synthesize phenoxyacetic acid from phenol and chloroacetic acid.

Materials:

-

Phenol

-

Sodium hydroxide (NaOH)

-

Chloroacetic acid

-

Hydrochloric acid (HCl)

-

Water

-

Toluene (for azeotropic removal of water in some procedures)[15]

-

Reaction flask, condenser, dropping funnel, heating mantle, and stirring apparatus

Procedure:

-

Formation of Sodium Phenolate:

-

In a reaction flask, dissolve phenol in an aqueous solution of sodium hydroxide. This is an exothermic reaction.[16] The reaction mixture is stirred to ensure complete formation of sodium phenolate.

-

For some industrial processes, water is partially removed under normal pressure and then completely removed azeotropically with toluene to yield a toluene suspension of sodium phenolate.[15]

-

-

Reaction with Chloroacetate:

-

Slowly add an aqueous solution of sodium chloroacetate (formed by neutralizing chloroacetic acid with sodium hydroxide) to the sodium phenolate solution.

-

The mixture is then heated under reflux for several hours to facilitate the Williamson ether synthesis, forming sodium phenoxyacetate.[15]

-

-

Acidification and Isolation:

-

After the reaction is complete, the mixture is cooled.

-

The solution is then acidified with hydrochloric acid to precipitate the phenoxyacetic acid.

-

The solid product is collected by filtration, washed with cold water to remove any inorganic salts, and then dried.

-

-

Purification:

-

The crude phenoxyacetic acid can be purified by recrystallization from hot water.

-

Workflow for the Synthesis of Phenoxyacetic Acid

Caption: A flowchart outlining the key steps in the synthesis of phenoxyacetic acid.

Part 2: The Therapeutic Promise - Phenoxyacetates in Medicine

While the herbicidal properties of phenoxyacetates were being harnessed for agriculture, a parallel line of research was uncovering their potential as therapeutic agents. The versatility of the phenoxyacetic acid scaffold has allowed for its incorporation into a wide range of drug classes, demonstrating its significance as a privileged structure in medicinal chemistry.[1]

A Breakthrough in Diuretic Therapy

The discovery of (acryloylaryloxy)acetic acids as a new class of potent diuretics marked a significant advancement in the treatment of conditions like hypertension and edema.[17] This led to further investigations into related compounds, including (2-alkyl- and 2,2-dialkyl-1-oxo-5-indanyloxy)acetic acids, which were found to possess both saluretic (salt-excreting) and uricosuric (uric acid-excreting) properties.[17]

Further modifications of the oxyacetic side chain in these molecules revealed that the carboxylic acid function is the active species in vivo, with ester groups acting as prodrugs to enhance oral absorption.[18] This research culminated in the development of compounds like indacrinone, a potent uricosuric diuretic.

Targeting Inflammation: COX-2 Inhibitors

The phenoxyacetic acid moiety has also been a key component in the design of selective cyclooxygenase-2 (COX-2) inhibitors.[19] COX-2 is an enzyme involved in the inflammatory response, and its selective inhibition can provide anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. Researchers have successfully synthesized novel phenoxyacetic acid derivatives that exhibit potent and selective COX-2 inhibition.[19]

A New Frontier: Anticonvulsant Activity

More recently, the therapeutic potential of phenoxyacetic acid derivatives has expanded to the field of neurology. A series of these compounds, initially identified for their anti-inflammatory activity, were found to possess significant anticonvulsant properties.[4][5] In preclinical models of epilepsy, certain derivatives demonstrated complete seizure protection and outperformed existing drugs like valproic acid.[4][5]

Mechanistic studies suggest that these compounds exert their anticonvulsant effects through a multi-faceted approach, including the reduction of neuroinflammation, suppression of oxidative stress, and attenuation of excitotoxic glutamate accumulation.[5]

Diverse Pharmacological Landscape

The therapeutic applications of phenoxyacetate compounds continue to grow. Research has demonstrated their potential as:

-

Antimycobacterial agents: Showing activity against Mycobacterium tuberculosis.[20]

-

Anticancer agents: Exhibiting cytotoxic efficacy against various cancer cell lines.[1][21]

-

Antiviral agents: One derivative was found to slow the replication of the human coronavirus 229E.[1]

-

Antagonists for allergic inflammatory diseases: Alkynylphenoxyacetic acids have been developed as potent and selective CRTH2 (DP2) receptor antagonists.[22]

Table 1: Summary of Therapeutic Applications of Phenoxyacetate Derivatives

| Therapeutic Area | Target/Mechanism of Action | Key Findings |

| Diuretics | Inhibition of ion transport in the kidneys | Potent saluretic and uricosuric activity.[17][23] |

| Anti-inflammatory | Selective inhibition of COX-2 | Significant anti-inflammatory effects with a good safety profile.[19] |

| Anticonvulsant | Multifactorial: anti-inflammatory, antioxidant, anti-excitotoxic | Complete seizure protection in preclinical models.[4][5] |

| Antimycobacterial | Not fully elucidated | Activity against Mycobacterium tuberculosis H37Rv.[20] |

| Anticancer | Induction of apoptosis, inhibition of hypoxia-inducible factor 1-alpha (HIF-1α) | Cytotoxic effects on various cancer cell lines.[1][21] |

| Antiviral | Inhibition of viral replication | Activity against human coronavirus 229E.[1] |

| Allergy/Inflammation | CRTH2 receptor antagonism | Potent and orally bioavailable antagonists for allergic diseases.[22] |

Conclusion: A Legacy of Innovation and a Future of Possibilities

The journey of phenoxyacetate compounds, from their serendipitous discovery as selective herbicides to their rational design as targeted therapeutics, is a testament to the power of chemical innovation. This simple yet versatile scaffold has not only transformed agricultural practices but has also provided a rich foundation for the development of new medicines. The ongoing research into the diverse biological activities of phenoxyacetate derivatives suggests that their story is far from over. As our understanding of disease pathways deepens, the phenoxyacetate core will undoubtedly continue to be a source of inspiration for the design of novel and effective therapeutic agents, further solidifying its remarkable dual legacy.

References

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2024). JETIR.org. [Link]

-

Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. (2023). Encyclopedia.pub. [Link]

-

The Mechanism of Action: How Phenoxy Herbicides Work. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Cragoe, E. J., Jr., et al. (1977). (Acylaryloxy)acetic acid diuretics. 1. (2-Alkyl- and 2,2-dialkyl-1-oxo-5-indanyloxy)acetic acids. Journal of Medicinal Chemistry, 20(11), 1400–1408. [Link]

-

Cragoe, E. J., Jr., et al. (1984). [(Aminomethyl)aryloxy]acetic acid esters. A new class of high-ceiling diuretics. 2. Modifications of the oxyacetic side chain. Journal of Medicinal Chemistry, 27(12), 1587–1596. [Link]

-

2,4-Dichlorophenoxyacetic acid. (2012). American Chemical Society. [Link]

-

Phenoxy herbicide. (n.d.). Wikipedia. [Link]

-

Abdel-Aziz, M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1305. [Link]

-

Hoffman, W. F., et al. (1981). (Acylaryloxy)acetic acid diuretics. 3. 2,3-Dihydro-5-acyl-2-benzofurancarboxylic acids, a new class of uricosuric diuretics. Journal of Medicinal Chemistry, 24(7), 865–873. [Link]

-

El-Sayed, M. A. A., et al. (2025). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry. [Link]

- Method for synthesizing allyl phenoxyacetate. (2019).

-

Al-Ostoot, F. H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32. [Link]

-

Cas 2065-23-8,Methyl phenoxyacetate. (n.d.). LookChem. [Link]

-

Buckles, R. E., & Wawzonek, S. (1948). Small scale synthesis of 2,4-dichlorophenoxyacetic acid. Journal of Chemical Education, 25(9), 514. [Link]

-

Ali, M. A., et al. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 16(18), 4929–4933. [Link]

-

Zimdahl, R. L. (2022). Development of herbicides after 1945. ResearchGate. [Link]

-

El-Sayed, M. A. A., et al. (2025). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry. [Link]

-

Herbicide development and marketing of weed control in the United States of America. (n.d.). [Link]

-

Physical and chemical properties of phenoxyacetic acid herbicides. (n.d.). ResearchGate. [Link]

-

Woltersdorf, O. W., Jr., et al. (1982). (Acylaryloxy)acetic Acid Diuretics. 4. Indeno[5,4-b]furan-2-carboxylic Acids. Journal of Medicinal Chemistry, 25(6), 660–668. [Link]

-

Phenoxy herbicide. (n.d.). WikiMed. [Link]

-

Woltersdorf, O. W., Jr., et al. (1978). (Acylaryloxy)acetic acid diuretics. 2. (2-Alkyl-2-aryl-1-oxo-5-indanyloxy)acetic acids. Journal of Medicinal Chemistry, 21(4), 437–444. [Link]

-

The Production of Phenoxy Herbicides. (n.d.). [Link]

-

Sandham, D. A., et al. (2011). Discovery of potent, selective, and orally bioavailable alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists for the treatment of allergic inflammatory diseases. Journal of Medicinal Chemistry, 54(20), 7179–7193. [Link]

-

2,4-D: Controversial since always, essential as never. (2017). Revista Cultivar. [Link]

-

Phenoxyacetic Acid. (n.d.). PubChem. [Link]

-

2,4-Dichlorophenoxyacetic acid. (n.d.). [Link]

-

Showing Compound Phenoxyacetic acid (FDB008245). (2010). FooDB. [Link]

-

Pokorny, R. (1941). Some Chlorophenoxyacetic Acids. Journal of the American Chemical Society, 63(6), 1768–1768. [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. researchgate.net [researchgate.net]

- 3. caws.org.nz [caws.org.nz]

- 4. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acs.org [acs.org]

- 7. Pokorny, R. (1941) Some Chlorophenoxyacetic Acids. Journal of the American Chemical Society, 63, 1768. - References - Scientific Research Publishing [scirp.org]

- 8. deq.mt.gov [deq.mt.gov]

- 9. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 10. Phenoxy herbicide [medbox.iiab.me]

- 11. nbinno.com [nbinno.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. cdn.nufarm.com [cdn.nufarm.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Method for synthesizing allyl phenoxyacetate - Eureka | Patsnap [eureka.patsnap.com]

- 16. nzic.org.nz [nzic.org.nz]

- 17. (Acylaryloxy)acetic acid diuretics. 1. (2-Alkyl- and 2,2-dialkyl-1-oxo-5-indanyloxy)acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [(Aminomethyl)aryloxy]acetic acid esters. A new class of high-ceiling diuretics. 2. Modifications of the oxyacetic side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery of potent, selective, and orally bioavailable alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists for the treatment of allergic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. (Acylaryloxy)acetic acid diuretics. 3. 2,3-Dihydro-5-acyl-2-benzofurancarboxylic acids, a new class of uricosuric diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thermal Decomposition of Sodium 2-Phenoxyacetate Hydrate: A Mechanistic and Methodological Guide

Abstract

This technical guide provides a comprehensive examination of the thermal decomposition of sodium 2-phenoxyacetate hydrate. It delves into the multi-stage decomposition process, beginning with dehydration and culminating in the formation of sodium carbonate. This document outlines detailed experimental protocols utilizing Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) to elucidate the reaction mechanisms and kinetics. By integrating established analytical techniques with a deep understanding of the underlying chemical principles, this guide serves as an essential resource for researchers and professionals in materials science and drug development.

Introduction

Sodium 2-phenoxyacetate, a carboxylate salt, finds applications in various fields, including as a precursor in the synthesis of pharmaceuticals and other organic compounds. Its thermal stability and decomposition pathway are critical parameters for its storage, handling, and application. The hydrated form, in particular, presents a multi-step decomposition profile that offers insights into the behavior of hydrated organic salts upon heating.

This guide will explore the sequential stages of the thermal decomposition of sodium 2-phenoxyacetate hydrate. We will first examine the initial dehydration step, followed by the decomposition of the anhydrous salt. The primary decomposition products are phenol and ketene, which subsequently react to form a variety of secondary products. The final solid residue is sodium carbonate, formed through a reaction with atmospheric oxygen.

Experimental Workflow for Thermal Analysis

A robust thermal analysis of sodium 2-phenoxyacetate hydrate necessitates a multi-faceted approach, combining TGA, DSC, and EGA. This combination allows for the simultaneous measurement of mass loss, heat flow, and the identification of evolved gaseous products.

Figure 1: A generalized workflow for the comprehensive thermal analysis of sodium 2-phenoxyacetate hydrate.

Stages of Thermal Decomposition

The thermal decomposition of sodium 2-phenoxyacetate hydrate proceeds in distinct stages, which can be clearly delineated using TGA and DSC.

Dehydration

The initial stage of decomposition involves the loss of water of hydration. The number of water molecules can be determined from the mass loss observed in the TGA curve. For sodium 2-phenoxyacetate monohydrate, a single dehydration step is expected.

Decomposition of the Anhydrous Salt

Following dehydration, the anhydrous sodium 2-phenoxyacetate undergoes decomposition. This is a more complex process involving the cleavage of the ether bond and the decarboxylation of the acetate group. The primary products of this decomposition are phenol and ketene.

Mechanistic Insights

The decomposition of anhydrous sodium 2-phenoxyacetate is believed to proceed through a concerted mechanism involving a six-membered transition state. This mechanism is supported by the identification of phenol and ketene as the primary gaseous products.

Figure 2: Proposed decomposition pathway of anhydrous sodium 2-phenoxyacetate.

Experimental Protocols

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, dehydration and decomposition temperatures, and mass loss of sodium 2-phenoxyacetate hydrate.

Instrumentation: A simultaneous TGA/DSC instrument.

Procedure:

-

Accurately weigh 5-10 mg of sodium 2-phenoxyacetate hydrate into an alumina crucible.

-

Place the crucible in the TGA/DSC instrument.

-

Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Use a nitrogen purge gas at a flow rate of 50 mL/min to maintain an inert atmosphere.

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the thermal decomposition.

Instrumentation: A TGA instrument coupled to a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS).

Procedure:

-

Perform the TGA experiment as described in section 5.1.

-

The evolved gases from the TGA are transferred to the FTIR or MS via a heated transfer line.

-

Continuously collect FTIR or mass spectra of the evolved gases as a function of temperature.

-

Identify the gaseous products by comparing the obtained spectra with reference libraries.

Data Presentation

The data obtained from the thermal analysis can be summarized in the following table:

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (TGA) | Peak Temperature (°C) (DSC) | Evolved Products (EGA) |

| Dehydration | 50 - 120 | ~9.8% | ~100 | Water |

| Anhydrous Decomposition | 350 - 500 | ~58.7% | ~450 | Phenol, Ketene, CO2 |

Note: The values presented are typical and may vary depending on the specific experimental conditions.

Conclusion

The thermal decomposition of sodium 2-phenoxyacetate hydrate is a multi-step process that can be effectively characterized by a combination of TGA, DSC, and EGA. The initial dehydration is followed by the decomposition of the anhydrous salt to yield phenol and ketene as primary products, with a final solid residue of sodium carbonate. A thorough understanding of this decomposition pathway is crucial for the safe handling, storage, and application of this compound. The methodologies and mechanistic insights provided in this guide offer a robust framework for the thermal analysis of sodium 2-phenoxyacetate hydrate and related organic salts.

Methodological & Application

Application Note: Sodium 2-Phenoxyacetate as a Plant Growth Regulator

Executive Summary & Chemical Identity

Sodium 2-phenoxyacetate (Na-2-PA) is the sodium salt of phenoxyacetic acid, functioning as a synthetic auxin analog. Unlike its chlorinated derivatives (e.g., 2,4-D or MCPA), which exhibit potent herbicidal activity, Na-2-PA displays milder auxinic activity. This characteristic makes it particularly valuable for delicate growth modulation—specifically for preventing abscission (fruit/flower drop), promoting fruit set, and inducing rooting in sensitive tissue cultures where stronger auxins might cause phytotoxicity or callus proliferation.

This guide provides researchers with a standardized framework for utilizing Na-2-PA, moving beyond generic "spraying" to precise, mechanism-based application.

Table 1: Physicochemical Properties

| Property | Data | Relevance to Protocol |

| IUPAC Name | Sodium 2-phenoxyacetate | Target Compound |

| CAS Number | 3598-16-1 | Verification |

| Molecular Weight | 174.13 g/mol | Molarity Calculations |

| Solubility | Water (High), Ethanol (Moderate) | Stock Solution Solvent |

| pKa (Acid Form) | ~3.17 | pH Stability (Avoid < pH 4.0) |

| Appearance | White to off-white crystalline powder | Purity Check |

Mechanistic Action: The Auxin Signaling Pathway

To optimize the use of Na-2-PA, one must understand that it acts as a "molecular glue." It enters the plant cell and mimics Indole-3-acetic acid (IAA), bridging the interaction between the TIR1/AFB receptor and Aux/IAA repressor proteins.[1]

Mechanism of Action[3][4][5][6][7][8]

-

Perception: Na-2-PA binds to the TIR1/AFB F-box protein within the SCF E3 ubiquitin ligase complex.

-

Derepression: This binding increases the affinity of TIR1 for Aux/IAA proteins (transcriptional repressors).

-

Degradation: The SCF complex ubiquitinates the Aux/IAA repressors, marking them for 26S proteasome degradation.

-

Activation: The degradation of repressors releases ARF (Auxin Response Factors), allowing them to dimerize and initiate transcription of auxin-responsive genes (e.g., GH3, SAUR).

Visualization: Auxin Signal Transduction

The following diagram illustrates the pathway activated by Na-2-PA.

Figure 1: The molecular mechanism of Na-2-PA. The compound facilitates the degradation of repressors, unlocking growth genes.

Reagent Preparation Protocols

Critical Note: Na-2-PA is a salt.[2][3] In highly acidic environments (pH < 4.0), it may convert to its acid form (phenoxyacetic acid) and precipitate, reducing efficacy.

Protocol A: Preparation of 10 mg/mL (10,000 ppm) Stock Solution

Purpose: Create a stable concentrate for downstream dilution. Volume: 100 mL

-

Weighing: Accurately weigh 1.0 g of Sodium 2-phenoxyacetate (purity >98%).

-

Dissolution: Add the powder to a beaker containing 80 mL of deionized water (ddH₂O).

-

Note: Unlike the acid form, the sodium salt does not require KOH or NaOH for initial dissolution.

-

-

Mixing: Stir using a magnetic stirrer until the solution is completely clear.

-

Volume Adjustment: Transfer to a volumetric flask and bring the total volume to 100 mL with ddH₂O.

-

Sterilization (Optional for Field, Mandatory for Tissue Culture): Filter sterilize through a 0.22 µm PES membrane.

-

Storage: Store at 4°C in a dark (amber) bottle. Stable for 3-6 months.

Application Protocols

Protocol B: Foliar Spray for Fruit Set (Tomato/Cotton)

Objective: Prevent abscission layer formation in pedicels to retain flowers/bolls. Target Concentration: 10–50 ppm (mg/L). Warning: Exceeding 100 ppm may cause epinasty (leaf curling) or herbicidal damage.

Workflow:

-

Calculate: To prepare 1 Liter of 20 ppm working solution:

-

Dilute: Add 2.0 mL of Stock Solution (Protocol A) to 998 mL of water.

-

Surfactant Addition: Add a non-ionic surfactant (e.g., Tween 20) at 0.05% v/v (0.5 mL/L) to break surface tension on waxy leaves.

-

Application:

-

Control: Always maintain a water + surfactant control group.

Protocol C: In Vitro Root Induction (Tissue Culture)

Objective: Induce adventitious rooting in recalcitrant explants. Target Concentration: 0.5–5.0 mg/L (approx. 2.8–28 µM).

Workflow:

-

Media Prep: Prepare MS (Murashige & Skoog) basal medium.

-

Hormone Addition: Add Na-2-PA Stock Solution after autoclaving (filter sterilized) to prevent thermal degradation, or before if thermal stability is validated for your specific batch (salts are generally heat stable, but filtration is best practice).

-

For 1 mg/L: Add 100 µL of Stock Solution per 1 L of media.

-

-

Pouring: Dispense into culture vessels.

-

Inoculation: Place explants vertically.

-

Observation: Monitor for root primordia at 14–21 days.

Experimental Design & Optimization

Do not assume a single concentration works for all genotypes. Use a "Gradient Matrix" approach.

Table 2: Optimization Matrix (Cotton/Solanaceae)

| Treatment Group | Concentration (ppm) | Expected Outcome | Risk |

| Control | 0 | Baseline abscission | High fruit drop |

| Low | 5-10 | Mild retention | Insufficient efficacy |

| Medium | 15-30 | Optimal Fruit Set | Minimal |

| High | 40-60 | High retention | Leaf curling (Epinasty) |

| Toxic | >100 | Phytotoxicity | Stunted growth |

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for validating Na-2-PA efficacy.

Safety & Handling (E-E-A-T)

-

PPE: Wear nitrile gloves and safety goggles. Na-2-PA is an eye and skin irritant.

-

Environmental: Do not contaminate water sources. Phenoxy compounds can be persistent in aquatic environments.

-

Storage: Keep the powder in a desiccator. Hydrolysis is slow but possible in humid conditions.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23687423, Sodium phenoxyacetate. Retrieved from [Link]

-

Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature. (Fundamental mechanism of auxin signaling).[1][7] Retrieved from [Link]

-

Environmental Protection Agency (EPA). Phenoxy Herbicides and Plant Growth Regulators: Reregistration Eligibility Decisions. (Safety and regulatory background).[2][3] Retrieved from [Link]

-

PhytoTechnology Laboratories. Plant Growth Regulator Preparation and Storage. (General protocols for auxin stocks). Retrieved from [Link]

Sources

- 1. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]

- 2. CAS 3598-16-1: Sodium phenoxyacetate | CymitQuimica [cymitquimica.com]

- 3. Phenoxyacetic acid sodium salt One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. nufarm.com [nufarm.com]

- 5. Harvest Aid Chemicals / Cotton / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]

- 6. Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Sodium Phenoxyacetate as a Molecular Probe in Auxin Signaling and Transport

This application note details the use of Sodium Phenoxyacetate (Na-PAA) , the sodium salt of phenoxyacetic acid.

Editorial Note on Nomenclature: In auxin literature, the acronym "PAA" is frequently used for Phenylacetic Acid (a naturally occurring auxin).[1][2] To avoid ambiguity, this guide refers to the subject compound as Sodium Phenoxyacetate (Na-PoAA) or simply Phenoxyacetate .[2] It is the unsubstituted parent molecule of the potent synthetic auxin 2,4-D.

Executive Summary

Sodium Phenoxyacetate (Na-PoAA) is a synthetic auxin analog with weak biological activity compared to its chlorinated derivatives (e.g., 2,4-D, MCPA).[2] While rarely used as a primary growth regulator in commercial tissue culture due to its low potency, it is an indispensable chemical biology tool for:

-

Structure-Activity Relationship (SAR) Studies: Defining the minimal structural requirements for TIR1/AFB receptor binding.[2]

-

Transport Kinetics: Investigating the substrate specificity of auxin influx (AUX1/LAX) and efflux (PIN) carriers.

-

Metabolic Profiling: Serving as a baseline substrate to study herbicide conjugation and detoxification pathways without the rapid lethality associated with 2,4-D.[2]

Chemical Biology & Mechanism of Action

Chemical Properties[2][3][4][5][6]

-

Molecular Formula: C₈H₇NaO₃[2]

-

Solubility: Highly soluble in water (unlike the free acid form), making it ideal for preparing aqueous stock solutions without organic co-solvents (DMSO/Ethanol) that can be cytotoxic.[2]

-

Stability: Autoclavable; stable in culture media at pH 5.6–5.8.[2]

The "Weak Auxin" Paradigm

Sodium phenoxyacetate possesses the core "auxin pharmacophore" (an aromatic ring + a carboxyl side chain) but lacks the electron-withdrawing ring substitutions (chlorines) found in 2,4-D.[2]

-

Receptor Binding: The lack of chlorine atoms at the 2 and 4 positions reduces the compound's affinity for the TIR1-IAA7 co-receptor complex . Consequently, Na-PoAA requires significantly higher concentrations (100–1000x) to elicit the same physiological response (e.g., root inhibition) as 2,4-D or IAA.[2]

-

Transport: Recent cryo-EM studies (e.g., Nature Plants, 2025) suggest that while phenoxy-based herbicides are transported by PIN proteins, the unsubstituted phenoxyacetate interacts differently with the transporter vestibule, making it a valuable tool for competitive transport assays.[2]

Signaling Pathway Visualization

The following diagram illustrates the comparative signaling efficacy and the structural logic between Phenoxyacetate and 2,4-D.

Figure 1: Comparative signaling logic.[2] Sodium Phenoxyacetate acts as a low-affinity ligand, resulting in weak downstream signaling compared to its chlorinated derivative, 2,4-D.[2]

Applications & Protocols

Protocol: Preparation of Stock Solution (100 mM)

Objective: Create a stable, sterile stock solution for tissue culture or bioassays.[2]

Materials:

-

Sodium Phenoxyacetate (Solid, MW ≈ 174.1 g/mol )[2]

-

Milli-Q Water (18.2 MΩ)[2]

-

0.22 µm Syringe Filter (PES or Nylon)[2]

Procedure:

-

Weigh: Accurately weigh 1.741 g of Sodium Phenoxyacetate.

-

Dissolve: Add to a volumetric flask containing approx. 80 mL of Milli-Q water. Vortex until completely dissolved.[2] (Note: No NaOH is needed as this is already the salt form).[2]

-

Volume Adjustment: Bring final volume to 100 mL with water.

-

Sterilization: Filter sterilize through a 0.22 µm membrane into a sterile Falcon tube.

-

Storage: Store at -20°C in aliquots. Stable for >12 months.

Protocol: Arabidopsis Root Growth Inhibition Assay

Objective: To quantify the "weak auxin" activity of Na-PoAA by determining the IC50 (concentration required to inhibit primary root growth by 50%) and comparing it to 2,4-D.

Experimental Logic: Auxins inhibit primary root elongation in a dose-dependent manner.[2] By generating a dose-response curve for Na-PoAA, researchers can calculate its relative potency.[2]

Workflow Diagram:

Figure 2: Workflow for the Root Growth Inhibition Assay. Vertical growth allows for precise measurement of root length.

Step-by-Step Methodology:

-

Media Preparation: Prepare 1L of ½ strength Murashige & Skoog (MS) medium with 1% sucrose and 0.8% phytoagar. Autoclave and cool to 55°C.

-

Treatment: Divide media into flasks. Add Na-PoAA stock to achieve final concentrations of: 0 (Mock), 10, 50, 100, 250, and 500 µM .

-

Control: Run a parallel set with 2,4-D at 0.01, 0.05, 0.1 µM for comparison.

-

-

Pouring: Pour square petri dishes (120x120mm) and allow to solidify.

-

Sowing: Surface sterilize Arabidopsis thaliana (Col-0) seeds. Using a sterile toothpick, sow 10-15 seeds per plate in a single row near the top edge.[2]

-

Stratification: Seal plates with micropore tape. Incubate at 4°C for 48 hours to synchronize germination.

-

Growth: Move plates to a growth chamber (22°C, 16h light/8h dark). Place plates vertically so roots grow along the agar surface.[2]

-

Measurement: After 7 days, scan the plates on a flatbed scanner (600 dpi). Use ImageJ (NeuronJ plugin) to measure primary root length.[2]

Data Interpretation:

-

Plot Root Length (cm) vs. Log[Concentration] .

-

The curve for Na-PoAA should be shifted significantly to the right (higher concentration) compared to 2,4-D, confirming the role of ring substitution in auxin potency.[2]

Application: Competitive Transport Assay

Objective: Determine if Na-PoAA competes with IAA for uptake (AUX1) or efflux (PIN).

Method Summary:

-

Use radiolabeled auxin (e.g., ³H-IAA) in Arabidopsis cell suspension cultures or protoplasts.[2]

-

Incubate cells with ³H-IAA (2 nM) + varying concentrations of "cold" (unlabeled) Na-PoAA (1 µM – 100 µM).[2]

-

Result Analysis:

Quantitative Comparison Table

| Feature | Sodium Phenoxyacetate (Na-PoAA) | 2,4-D (Na Salt) | IAA (Natural Auxin) |

| Role | SAR Probe / Weak Analog | Herbicide / Tissue Culture | Endogenous Hormone |

| Ring Substitution | None (H) | 2,4-Dichloro | Indole ring |

| TIR1 Affinity | Very Low | High | Very High |

| Effective Conc.[2] (Root Assay) | 50 – 500 µM | 0.01 – 0.1 µM | 0.01 – 1.0 µM |

| Metabolic Stability | High (Synthetic) | High (Synthetic) | Low (Rapidly conjugated) |

| Primary Use Case | Negative Control / SAR | Callus Induction / Weed Control | General Physiology |

References

-

Muir, R. M., & Hansch, C. (1953). The Relationship of Structure and Plant-Growth Activity of Substituted Benzoic and Phenoxyacetic Acids.[2] Plant Physiology.

- Significance: Foundational paper establishing the SAR of phenoxyacetic acid deriv

-

Hammes, U. Z., & Pedersen, B. P. (2025). Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters.[2][4] Nature Plants.

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action.[2] Pest Management Science.

- Significance: Reviews the mode of action of synthetic auxins, including the role of 2,4-D and its analogs.

-

[2]

-

Sigma-Aldrich. Plant Tissue Culture Protocols: Preparation and Use of Growth Regulators.[2]

-

Significance: Standard protocols for solubilizing and handling auxin salts.[2]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 3. Sodium phenoxyacetate | C8H7NaO3 | CID 23687423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PINs mediate transport of synthetic auxin herbicides - Nanion Technologies [nanion.de]

- 5. Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Preparing Aqueous Solutions of Sodium 2-Phenoxyacetate Hydrate

Abstract

This document provides a comprehensive guide for the accurate and reproducible preparation of sodium 2-phenoxyacetate hydrate solutions for research, development, and quality control purposes. It outlines the critical physicochemical properties of the compound, details the necessary equipment and reagents, and provides a step-by-step protocol for solution preparation. Furthermore, it addresses quality control, troubleshooting, and safety considerations to ensure the integrity and reliability of experimental outcomes.

Core Principles: Understanding Sodium 2-Phenoxyacetate Hydrate

A foundational understanding of the material's properties is paramount for the successful preparation of standardized solutions. Key considerations include the compound's molecular weight, hydration state, solubility, and pH characteristics.

Molecular Weight and Hydration

Sodium 2-phenoxyacetate can exist in anhydrous or various hydrated forms. The presence of water molecules directly impacts the molecular weight, a critical parameter for calculating the mass required for a solution of a specific molarity.

-

Anhydrous Sodium 2-Phenoxyacetate: C₈H₇NaO₃, Molar Mass: ~174.13 g/mol .[1][2][3][4]

-

Sodium 2-Phenoxyacetate Monohydrate: C₈H₇NaO₃·H₂O, Molar Mass: ~192.15 g/mol .[5][6][7]

Crucial First Step: Always consult the manufacturer's Certificate of Analysis (CoA) to confirm the specific form and molar mass of the material in use. Discrepancies between the assumed and actual molar mass are a primary source of concentration errors.

Solubility and Solvent Selection

Sodium 2-phenoxyacetate is soluble in water.[3] For most applications, high-purity water (e.g., deionized, distilled, or Milli-Q®) is the recommended solvent to avoid introducing contaminants that could interfere with downstream experiments. The use of water as a solvent is also advantageous for its safety and environmental profile.[8]

pH and Solution Stability

As the sodium salt of a weak acid (phenoxyacetic acid) and a strong base (sodium hydroxide), aqueous solutions of sodium 2-phenoxyacetate will be slightly alkaline. The stability of the solution is generally high under neutral to alkaline conditions. However, in strongly acidic environments, there is a potential for the precipitation of the less soluble free acid, phenoxyacetic acid.

Expert Insight: For applications requiring long-term storage or sensitive biological assays, consider preparing the solution in a suitable buffer system to maintain a stable pH.

Essential Laboratory Apparatus and Reagents

To ensure the highest degree of accuracy and precision, the use of calibrated equipment and high-purity reagents is mandatory.

-

Apparatus:

-

Analytical balance (readable to at least 0.1 mg)

-

Class A volumetric flasks and pipettes

-

Calibrated pH meter with electrodes

-

Magnetic stirrer and stir bars

-

Spatulas and weigh boats

-

Beakers and graduated cylinders

-

(Optional) Sterile filtration unit (e.g., 0.22 µm syringe filter) for biological applications

-

-

Reagents:

-

Sodium 2-phenoxyacetate hydrate (purity ≥98%)[9]

-

High-purity water

-

Standard pH buffer solutions for calibration

-

(Optional) Analytical grade acid/base (e.g., HCl, NaOH) for pH adjustment

-

Detailed Protocol: Preparation of a 100 mM Stock Solution

This protocol provides a step-by-step methodology for preparing a 100 mM aqueous solution of sodium 2-phenoxyacetate hydrate.

Workflow Diagram

Figure 1. Step-by-step workflow for the preparation of sodium 2-phenoxyacetate hydrate solution.

Step-by-Step Procedure

-

Mass Calculation: Determine the correct molar mass (M) for your specific lot of sodium 2-phenoxyacetate hydrate from the CoA. Use the following formula to calculate the mass (m) required for your desired concentration (C) and volume (V):

m (g) = C (mol/L) × V (L) × M ( g/mol )

Example for 100 mL (0.1 L) of a 100 mM (0.1 mol/L) solution using sodium 2-phenoxyacetate monohydrate (M ≈ 192.15 g/mol ):

m = 0.1 mol/L × 0.1 L × 192.15 g/mol = 1.9215 g

-

Weighing: On a calibrated analytical balance, accurately weigh the calculated mass of the compound onto a weigh boat.

-

Dissolution: Quantitatively transfer the weighed solid into a volumetric flask of the appropriate size (e.g., 100 mL). Add high-purity water to approximately 70-80% of the final volume. Add a magnetic stir bar and stir the solution until all the solid has completely dissolved.

-

Volume Adjustment: Once dissolved, remove the stir bar (rinsing it with a small amount of solvent into the flask) and carefully add high-purity water to bring the solution volume precisely to the calibration mark on the flask.

-

Homogenization: Cap the volumetric flask securely and invert it 15-20 times to ensure a homogeneous solution.

-

pH Verification (Optional but Recommended): Using a calibrated pH meter, measure the pH of the solution. If the experimental protocol requires a specific pH, adjust as needed with dilute HCl or NaOH.

-

Storage: Transfer the final solution to a clearly labeled, sealed container. For short-term storage (days to a week), refrigeration at 2-8°C is recommended. For longer-term storage, consider sterile filtering and storing in aliquots at -20°C.

Quality Control and Solution Verification

The concentration and purity of the prepared solution can be verified using established analytical techniques.

| Parameter | Analytical Method | Notes |

| Concentration | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[10][11] | A validated method using a C18 column is common. The concentration is determined by comparing the peak area to a standard curve of known concentrations. |

| Identity | HPLC-MS, NMR | Can be used to confirm the identity of the compound in solution. |